N-Cyclohexylformamide
Description
Significance and Role in Organic Synthesis
N-Cyclohexylformamide is a versatile reagent in organic synthesis, primarily utilized for its role as a precursor and building block in the construction of more complex molecular architectures. solubilityofthings.com Its chemical reactivity, centered around the formamide (B127407) functional group, allows it to participate in a variety of transformations, making it a valuable tool for synthetic chemists.
Building Block for Complex Molecules
The structure of this compound allows it to serve as a fundamental component in the synthesis of intricate organic molecules. solubilityofthings.com For instance, it has been employed in photoinduced carbamoylation reactions with nitrogenated heterocycles and olefins. This process highlights its utility in constructing complex organic structures that are of interest in pharmaceutical chemistry and materials science.
Precursor in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. solubilityofthings.comtandfonline.com It is notably used in the preparation of aminobenzoxazole derivatives, which are significant in the development of new drugs for treating a range of medical conditions. lookchem.comchemicalbook.com Formamides, in general, are crucial intermediates in the synthesis of pharmaceuticals such as fluoroquinolones, nitrogen-bridged heterocycles, and oxazolidinones. tandfonline.comtandfonline.com The formamide group itself is a common motif in biologically active compounds, including formylated peptides. nih.gov
Precursor in Agrochemical Synthesis
The applications of this compound extend to the agrochemical industry, where it is used as a precursor for various agrochemicals. solubilityofthings.com While specific examples are less documented in readily available literature, the general importance of formamides as intermediates suggests its role in creating new crop protection agents.
Intermediate in Vilsmeier Formylation
Formamides, including this compound, are useful reagents in Vilsmeier formylation reactions. tandfonline.comtandfonline.com This reaction is a widely used method for introducing a formyl group (-CHO) onto an aromatic or other nucleophilic substrate. The Vilsmeier reagent, typically formed from a substituted formamide and phosphorus oxychloride, acts as the electrophile in this transformation. nih.gov
Amino-Protecting Group in Peptide Synthesis
In the intricate process of peptide synthesis, protecting the amino group of amino acids is crucial to prevent undesirable side reactions. peptide.comaltabioscience.com Formamides can function as amino-protecting groups during peptide synthesis. tandfonline.comtandfonline.com This temporary modification allows for the controlled, stepwise addition of amino acids to a growing peptide chain. peptide.com The protecting group is later removed under specific conditions to reveal the free amino group for the next coupling step. peptide.com The use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) are common, and the formyl group offers another potential strategy in this field. altabioscience.com
Precursor for N-Methyl Compounds
This compound can also serve as a precursor in the preparation of N-methyl compounds. tandfonline.comtandfonline.com The formamide group can be reduced to a methylamino group, providing a synthetic route to introduce a methyl group onto the nitrogen atom. This transformation is a valuable tool in organic synthesis for modifying the structure and properties of molecules.
This compound as a Solvent in Chemical Reactions
Due to its chemical structure, this compound exhibits properties that allow it to function as a solvent in specific chemical reactions. solubilityofthings.com The compound possesses moderate polarity, which makes it suitable for laboratory applications where other common solvents may not be appropriate. solubilityofthings.com
The presence of the amide functional group enables this compound to participate in hydrogen bonding, which enhances its solubility in polar solvents. solubilityofthings.com While its solubility in water is limited because of the bulky nonpolar cyclohexyl group, it demonstrates good solubility in a range of organic solvents, including ethanol (B145695) and ether. solubilityofthings.com The compatibility with various organic solvents makes it a versatile compound in different chemical contexts. solubilityofthings.com It is also soluble in methanol (B129727). lookchem.com The solubility of this compound, like many organic compounds, can be significantly influenced by temperature, generally increasing as the temperature rises. solubilityofthings.com In some synthetic preparations, such as a methanol-driven formylation process to produce the compound itself, methanol can act as both a solvent and a reactant.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has primarily focused on its applications as a reagent and intermediate in organic synthesis and its utility in biochemical and enzymatic studies.
Role in Organic Synthesis
This compound is a key precursor and intermediate in the synthesis of several organic compounds. lookchem.com
Synthesis of Cyclohexyl Isocyanide: One of the most prominent uses of this compound is as a starting material for the production of cyclohexyl isocyanide. The dehydration of this compound is considered a favorable method for this synthesis. orgsyn.org This reaction can be achieved using various dehydrating agents, such as phosgene (B1210022) in the presence of a tertiary amine like triethylamine (B128534), or phosphorus oxychloride with pyridine (B92270). orgsyn.orgchemicalbook.com
Synthesis of Aminobenzoxazole Derivatives: The compound serves as a synthetic intermediate in the preparation of aminobenzoxazole derivatives. lookchem.comchemicalbook.com These derivatives are of interest in the pharmaceutical industry. lookchem.com A transition metal-free method has been reported for the direct amination of benzoxazoles where this compound is used as a nitrogen source, mediated by a tetrabutylammonium (B224687) iodide/tert-butyl hydroperoxide system, to yield 2-aminobenzoxazole (B146116) products. lookchem.com
Other Synthetic Applications: Research has also documented its use as a reagent in the synthesis of other molecules, such as 2-methylidene-1-3-selenazolidine derivatives. Its sterically hindering cyclohexyl group can be advantageous in certain synthetic routes, potentially leading to improved yields and selectivity. lookchem.com
The synthesis of this compound itself has been a subject of study, with various methods being developed and compared for efficiency and environmental impact.
| Synthesis Method | Catalyst/Reagents | Temperature | Pressure | Yield | Green Metrics |
| CO₂/H₂ Formylation | Cu(OAc)₂, DMAP | 90°C | 80 atm | 90% | High (uses CO₂ feedstock) |
| S₂Cl₂-Mediated | None | 15–40°C | Ambient | 85–97% | Low (toxic reagents) |
| Formamide/NaBH₄ | None | 50–90°C | Ambient | 92% | Moderate (solvent-free) |
| Methanol-Driven | None | 80°C | Ambient | 73% | Moderate (byproduct management) |
| Ethyl Formate (B1220265) | None | Reflux | Ambient | 90% | N/A |
| This interactive table presents a comparative analysis of different methods for synthesizing this compound, with data primarily from reference , and an additional method from reference orgsyn.org. |
Role in Biochemical and Enzymatic Research
This compound has proven to be a valuable tool for studying enzyme mechanisms and metabolic pathways.
Enzyme Inhibition and Binding Studies: The compound is a known inhibitor of liver alcohol dehydrogenases (LADHs). acs.org It binds to the complex of horse liver alcohol dehydrogenase (HLADH) with NADH, mimicking the Michaelis complex for aldehyde reduction. chemicalbook.com X-ray crystallography studies have shown that in this complex, the carbonyl oxygen of this compound binds to the catalytic zinc atom and forms a hydrogen bond with the hydroxyl group of the amino acid Ser-48 within the enzyme's active site. acs.orgebi.ac.ukacs.org
Probing Electric Fields in Enzymes: In recent advanced studies, this compound has been employed as a molecular probe to map the strength and orientation of electric fields within the active sites of enzymes. stanford.edu By measuring shifts in the vibrational frequencies of its chemical bonds using techniques like vibrational Stark effect spectroscopy, researchers can gain insights into the electrostatic environment that drives catalysis. stanford.edu In a study on liver alcohol dehydrogenase, researchers used a deuterium-labeled version of the compound to visualize the electric field, revealing that its orientation in the active site is significantly different from that in common solvents. stanford.edu
Metabolism Studies: Research has shown that this compound is involved in the metabolic pathways of certain microorganisms. For instance, it is formed during the hydration of cyclohexyl isocyanide, a reaction catalyzed by the enzyme isonitrile hydratase from bacteria such as Pseudomonas putida N19-2 and Arthrobacter pascens F164. chemicalbook.comethz.ch Studying the formation of this compound provides insights into microbial metabolism and the specificity of enzymes like isonitrile hydratases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylformamide | |
|---|---|---|
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InChI |
InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |
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InChI Key |
SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC(CC1)NC=O | |
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Molecular Formula |
C7H13NO | |
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DSSTOX Substance ID |
DTXSID40227416 | |
| Record name | N-Cyclohexylformamide | |
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Molecular Weight |
127.18 g/mol | |
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Physical Description |
Solid; [Alfa Aesar MSDS] | |
| Record name | N-Cyclohexylformamide | |
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CAS No. |
766-93-8 | |
| Record name | Cyclohexylformamide | |
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| Record name | CYCLOHEXYLFORMAMIDE | |
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Advanced Synthetic Methodologies for N Cyclohexylformamide
Direct N-Formylation of Cyclohexylamine (B46788)
The direct N-formylation of cyclohexylamine is a primary method for synthesizing N-Cyclohexylformamide. This approach involves the reaction of cyclohexylamine with a formylating agent. Key formylating agents and reaction conditions are detailed below.
Formic Acid as Formylating Agent
Formic acid is a readily available and effective formylating agent for the synthesis of this compound. mdma.chresearchgate.net
The reaction between cyclohexylamine and formic acid can proceed efficiently without the need for a catalyst. mdma.ch In a solvent-free environment, heating a mixture of cyclohexylamine and formic acid at 60°C yields this compound. mdma.ch This method is advantageous due to its simplicity and the absence of potentially contaminating catalysts. mdma.ch One study demonstrated that various alicyclic amines, including cyclohexylamine, can be formylated with high yields (87-98%) using this catalyst-free approach. mdma.ch Another protocol suggests the use of aqueous 85% formic acid, though this may require a Dean-Stark trap to remove water. academie-sciences.fr
Solvent-free conditions offer a greener and more economical approach to the synthesis of this compound. mdma.ch The direct reaction of cyclohexylamine with formic acid at an elevated temperature (60°C) without any solvent has been shown to be highly effective. mdma.ch Research indicates that the absence of a solvent can surprisingly lead to a near-complete reaction, whereas the presence of a solvent without a catalyst results in only trace amounts of the desired product. mdma.ch This solventless method is applicable to a wide range of amines, including alicyclic amines like cyclohexylamine, providing good to excellent yields. mdma.ch
Table 1: Catalyst- and Solvent-Free N-Formylation of Cyclohexylamine with Formic Acid mdma.ch
| Entry | Amine | Formylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | Formic Acid | 60 | 3.5 | 98 |
Reaction conditions: amine (1 mmol), formic acid (1.2 mmol). Yields are based on GC analysis.
Ethyl Formate (B1220265) as Formylating Agent
Ethyl formate is another widely used formylating agent for the N-formylation of cyclohexylamine. mdma.chorgsyn.org
Similar to formic acid, ethyl formate can react with cyclohexylamine to produce this compound without a catalyst. mdma.ch A validated procedure involves the slow, exothermic addition of ethyl formate to cyclohexylamine in an ice bath, followed by reflux and vacuum distillation, resulting in a 90% yield of the product. orgsyn.org Another study reported that heating cyclohexylamine with ethyl formate at 60°C under catalyst-free conditions also provides the desired product. mdma.ch
The reaction of cyclohexylamine with ethyl formate can also be performed under solvent-free conditions. mdma.ch By heating a mixture of cyclohexylamine and ethyl formate at 60°C, this compound can be obtained in good yield. mdma.ch This method, being both catalyst- and solvent-free, represents an efficient and environmentally friendly synthetic route. mdma.ch
Table 2: Catalyst- and Solvent-Free N-Formylation of Cyclohexylamine with Ethyl Formate mdma.ch
| Entry | Amine | Formylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | Ethyl Formate | 60 | 6.0 | 87 |
Reaction conditions: amine (1 mmol), ethyl formate (3 mmol). Yields are based on GC analysis.
Methanol (B129727) as a Formyl Carrier in Catalytic Systems
Methanol has emerged as an ideal, sustainable C1 source for the formylation of amines due to its availability and environmentally benign characteristics. nih.gov Catalytic systems that employ methanol for the N-formylation of amines represent a significant advancement, offering an alternative to traditional formylating agents. nih.govd-nb.info These reactions, often proceeding through dehydrogenative coupling, can be facilitated by both homogeneous and heterogeneous catalysts based on noble and base metals. nih.govresearchgate.net
Chromium-based catalysts have been shown to be effective for the N-alkylation and formylation of amines. nih.govacs.org A notable advancement is the use of an inorganic ligand-supported chromium(III) catalyst, specifically (NH₄)₃[CrMo₆O₁₈(OH)₆]. d-nb.info This catalyst features a central Cr(III) single-atomic core supported by a polyoxometalate (POM) ligand composed of six MoO₆ octahedra. d-nb.info Unlike organic ligands that can be susceptible to oxidative degradation, POMs offer high resistance to hydrolysis and oxidation, making the catalyst robust and reusable. d-nb.info
In this system, the reaction of cyclohexylamine with methanol, catalyzed by 0.1 mol% of the chromium catalyst at 80°C, afforded this compound in a 73% yield. d-nb.inforesearchgate.net This demonstrates the catalyst's effectiveness for the formylation of aliphatic primary amines. d-nb.info The catalyst's structure and reusability present a significant advantage over systems that rely on complex or unstable organic ligands. d-nb.info
| Catalyst | Substrate | Product | Yield (%) | Conditions |
| (NH₄)₃[CrMo₆O₁₈(OH)₆] | Cyclohexylamine | This compound | 73 | 0.1 mol% catalyst, Methanol, 80°C |
Data sourced from Yu, H. et al. (2019). d-nb.info
The first use of a base-metal catalyst for the acceptorless dehydrogenative coupling of methanol and amines to produce formamides was demonstrated with a manganese-PNP pincer complex. researchgate.netnih.govunl.pt The novel complex, (iPr-PNHP)Mn(H)(CO)₂, catalyzes the N-formylation reaction under mild conditions without the need for any additives, bases, or external hydrogen acceptors, releasing H₂ as the only byproduct. researchgate.netnih.gov This homogeneous catalytic system is effective for a variety of amines, including the formylation of aliphatic primary amines. researchgate.netunl.pt The development of this manganese-based catalyst represents a significant step towards more sustainable chemical processes by replacing precious noble metals. researchgate.net
| Catalyst | Amine | Product | Yield (%) | Conditions |
| (iPr-PNHP)Mn(H)(CO)₂ | Aliphatic primary amines | Corresponding formamides | up to 86% | No additives, homogeneous |
Data sourced from references. researchgate.netnih.govunl.pt
Reductive Amidation of CO₂ with Cyclohexylamine using Hydrosilanes
Carbon dioxide (CO₂) is an abundant, non-toxic, and renewable C1 source for chemical synthesis. rsc.org Its use in the reductive functionalization with amines and hydrosilanes to produce formamides and methylamines has been a focus of significant research. epa.govresearchgate.net This transformation is thermodynamically favorable due to the formation of strong Si-O bonds. cnr.it
Metal-free, organocatalytic systems provide an attractive alternative for the reductive amidation of CO₂. Following seminal work on the organocatalytic reduction of CO₂ with amines and hydrosilanes, various efficient organocatalysts have been developed. researchgate.net
One such system employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a water-tolerant catalyst. bris.ac.uk It can catalyze the reductive functionalization of CO₂ with amines to generate formamides. researchgate.net
Another effective and sustainable organocatalyst is glycine (B1666218) betaine. nih.gov This catalyst was successfully used for the reductive functionalization of CO₂ with amines and diphenylsilane. By adjusting the CO₂ pressure and reaction temperature, formamides can be obtained in high yields. nih.gov This method represents a hierarchical reduction of CO₂ coupled with C-N bond formation, offering a green and efficient route to valuable chemical products. nih.gov
Ionic Liquid (IL) Systems
Ionic liquids (ILs) have gained attention as environmentally friendly alternatives to volatile organic solvents in chemical synthesis. researchgate.net These salts, which are liquid at or near room temperature, offer unique physicochemical properties that can be tailored by modifying their cationic and anionic components. researchgate.netolemiss.edu In the context of this compound synthesis, ILs can serve as both the solvent and catalyst.
The use of ILs in the synthesis of this compound has been explored, particularly in the context of creating novel materials. For instance, a new microporous gallophosphate was synthesized using this compound as the primary solvent in an ionothermal synthesis approach, which utilizes ionic liquids. researchgate.net This highlights the role of this compound in facilitating the formation of complex structures within an ionic liquid medium.
Furthermore, the synthesis of chiral ionic liquids has been a focus of research, with applications in asymmetric catalysis. mdpi.com While not directly a synthesis of this compound, these studies demonstrate the versatility of ionic liquids in reactions involving complex organic molecules and their potential to influence reaction pathways and product selectivity. olemiss.edumdpi.com
Transition Metal Complex Systems
Transition metal complexes are pivotal in various synthetic transformations, including the synthesis of this compound and its derivatives. These catalysts facilitate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency.
One notable example involves the use of a Ruthenium-MACHO-PPh₂ complex as a precatalyst in the reaction of this compound with cyclohexanol. rsc.org In this process, the formamide (B127407) undergoes both dehydrogenation to an isocyanate and decarbonylation to an amine. rsc.orgrsc.org The resulting isocyanate can then react with the alcohol to form a carbamate (B1207046) or with the amine to produce N,N'-dicyclohexylurea. rsc.orgrsc.org The selectivity of this reaction is highly dependent on the catalyst, base, and solvent used. rsc.org
Copper compounds have also been shown to catalyze the reaction of isocyanides with alcohols to form formimidates, with this compound sometimes being produced as a by-product from the hydrolysis of the starting cyclohexyl isocyanide. cdnsciencepub.com The catalytic activity of various metal compounds, including those from groups IB and IIB, has been explored in the synthesis of formamidines from cyclohexyl isocyanide, demonstrating the broad utility of transition metals in this area of chemistry. kyoto-u.ac.jp Furthermore, a chromium (III) catalyst supported by an inorganic ligand has been effective in the N-formylation of cyclohexylamine with methanol to produce this compound in good yield. d-nb.info
The following table summarizes the results of a study on the Ru-MACHO-PPh₂ catalyzed reaction of this compound with cyclohexanol. rsc.org
Table 1: Ru-MACHO-PPh₂ Catalyzed Reaction of this compound
| Entry | Reactant | Product(s) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | This compound | Carbamate, N,N'-dicyclohexylurea, N-cyclohexylamine | 89 | 58 (Carbamate), 22 (Urea), 9 (Amine) |
| 2 | This compound | N,N'-dicyclohexylurea | - | 37 |
Catalytic conditions: 1 mmol formamide, 0.01 mmol complex 1, 0.04 mmol KOtBu, 2 mL toluene, 150 °C, 24 hours. Conversion and yields were estimated by ¹H NMR spectroscopy. rsc.org
Effect of CO₂ Pressure on Selectivity
The pressure of carbon dioxide (CO₂) can significantly influence the selectivity of N-formylation reactions. In the synthesis of this compound and other formamides, CO₂ can be used as a C1 source, and its pressure can direct the reaction towards the desired product.
For instance, in the reductive formylation of amines with CO₂ and a hydrosilane, controlling the CO₂ pressure is crucial for achieving high selectivity for the formylated product. nih.gov One study demonstrated that at a CO₂ pressure of 0.1 MPa, the yield of the formylated product was only 17%, but increasing the pressure to 0.3 MPa boosted the yield to 84%. nih.gov
Synthesis of [carbonyl-¹¹C]this compound
The synthesis of radiolabeled compounds is crucial for their use in positron emission tomography (PET) imaging. nih.gov A one-pot radiosynthesis method has been developed for producing [carbonyl-¹¹C]this compound. nih.govnih.gov
Radiosynthesis from Cyclohexylamine and [¹¹C]CO₂
A novel strategy for the radiosynthesis of [carbonyl-¹¹C]this compound involves the reaction of cyclohexylamine with cyclotron-produced [¹¹C]CO₂. nih.govnih.gov This method is part of a broader approach for the ¹¹C-formylation of primary amines. nih.gov The reaction proceeds through the formation of a [¹¹C]isocyanate intermediate, which is then reduced to the corresponding [¹¹C]formamide. nih.govnih.govresearchgate.net
The reactivity of this process is influenced by the nucleophilicity and steric hindrance of the primary amine. nih.gov For cyclohexylamine, which is a hindered primary amine, both the trapping efficiency and the radiochemical yield of [¹¹C]this compound were found to be lower compared to other less hindered amines. nih.gov
Role of Phosphazene Bases (e.g., BEMP)
Phosphazene bases, such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), play a crucial role in the radiosynthesis of [carbonyl-¹¹C]this compound. nih.govnih.gov As a superbase, BEMP serves to deprotonate the primary amine, in this case, cyclohexylamine. nih.gov This deprotonation increases the amine's reactivity towards the incoming [¹¹C]CO₂, facilitating its trapping within the reaction mixture. nih.gov The use of BEMP is a key component in the initial fixation of [¹¹C]CO₂ to form a [¹¹C]carbamate intermediate. nih.govresearchgate.net
Use of Phosphoryl Chloride (POCl₃)
The following table presents data on the radiochemical yield for the synthesis of various [¹¹C]formamides, including [¹¹C]this compound. nih.gov
Table 2: Radiochemical Yields of [¹¹C]Formamides
| Amine Substrate | Product | Radiochemical Yield (RCY) (%) |
|---|---|---|
| Benzylamine | [¹¹C]Benzyl formamide | 80 |
| Cyclohexylamine | [¹¹C]this compound | 73 |
| [¹¹C]formyl methionine | [¹¹C]formyl methionine | 48 |
This data demonstrates the feasibility of ¹¹C-formylation of various primary amines. nih.govnih.gov
Reduction with Sodium Borohydride (B1222165) (NaBH₄)
A notable and efficient method for the synthesis of this compound involves the use of sodium borohydride (NaBH₄) as a reducing agent. This approach is particularly advantageous as it often proceeds without the need for transition-metal catalysts, which simplifies the purification process.
In one established procedure, cyclohexylamine is reacted with formamide in the presence of sodium borohydride. The reaction conditions can be optimized to achieve high yields. For instance, by reducing the amount of formamide to 5 equivalents and maintaining a temperature of 50°C for 18 hours, an isolated yield of 92% can be obtained. The product can then be isolated through direct filtration or distillation.
Another innovative, catalyst-free approach utilizes carbon dioxide as a C1 source in conjunction with sodium borohydride. rsc.org This sustainable method involves the reductive formylation of CO₂ with NaBH₄ to generate formoxy borohydride species in situ. rsc.org This intermediate then reacts with the amine to produce the N-formylated product. The critical role of both NaBH₄ and CO₂ is highlighted by the fact that in their absence, no N-formyl product is formed. rsc.org
A significant advancement in radiolabeling utilizes NaBH₄ for the rapid synthesis of [carbonyl-¹¹C]formamides. In this method, a primary amine is first converted to its corresponding [¹¹C]isocyanate using [¹¹C]CO₂, a phosphazene base (BEMP), and phosphoryl chloride (POCl₃). The resulting [¹¹C]isocyanate is then reduced to the [¹¹C]formamide with sodium borohydride. nih.gov This entire process can be completed in as little as 15 minutes. nih.gov
| Reactants | Reagents | Conditions | Yield | Reference |
| Cyclohexylamine, Formamide | Sodium Borohydride | 50°C, 18 hours | 92% | |
| Amine, Carbon Dioxide | Sodium Borohydride | 25°C, CO₂ sparging, then heating | - | rsc.org |
| Primary Amine, [¹¹C]CO₂ | BEMP, POCl₃, Sodium Borohydride | 0°C, 10 minutes (reduction step) | 73% (RCY for [¹¹C]this compound) | nih.gov |
Considerations of Amine Basicity and Steric Hindrance in Radiochemical Yield
The efficiency of this compound synthesis, particularly in radiochemical applications, is significantly influenced by the electronic and steric properties of the amine substrate. Amine basicity and steric hindrance are two key factors that can impact the radiochemical yield (RCY).
In the context of producing [¹¹C]this compound, it has been observed that the reactivity of the precursor amine is proportional to its nucleophilicity. nih.gov Cyclohexylamine, being a primary aliphatic amine, is generally more basic than aromatic amines. However, the bulky cyclohexyl group introduces considerable steric hindrance. fiveable.mebohrium.com This steric hindrance can impede the approach of the reagents to the nitrogen atom, thereby slowing down the reaction rate. bohrium.com
A study on the ¹¹C-formylation of various primary amines demonstrated these effects clearly. When cyclohexylamine was used as the substrate, both the trapping efficiency (TE) and the radiochemical yield (RCY) of [¹¹C]this compound were lower compared to less hindered amines. nih.gov Specifically, a TE of 67% and an RCY of 73% were reported. nih.gov This reduction in yield is attributed to the lower nucleophilicity and the steric hindrance posed by the cyclohexyl group, which partially impedes the reaction. nih.gov
The basicity of an amine is influenced by several factors, including the hybridization of the nitrogen atom and the electronic effects of its substituents. fiveable.meyoutube.com Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances basicity. fiveable.me However, excessive substitution or bulky groups near the nitrogen atom can introduce steric strain, which can decrease basicity and reactivity. fiveable.memsu.edu Therefore, a balance between the electron-donating effects that increase nucleophilicity and the steric hindrance that impedes reactivity is crucial for optimizing the synthesis of this compound.
| Amine Substrate | Key Factors | Effect on Reaction | Radiochemical Yield (RCY) | Reference |
| Cyclohexylamine | Lower nucleophilicity, Steric hindrance | Partially impedes the reaction | 73% | nih.gov |
| Benzylamine | Higher nucleophilicity, Less steric hindrance | Faster reaction | 80% | nih.gov |
Chemical Reactivity and Reaction Mechanisms of N Cyclohexylformamide
Hydrolysis and Transformations of the Amide Functional Group
The amide group in N-Cyclohexylformamide is susceptible to various transformations, most notably hydrolysis. solubilityofthings.com This process involves the cleavage of the carbon-nitrogen bond within the amide linkage.
In the presence of an acid catalyst, this compound can undergo hydrolysis. oup.com This reaction is a critical consideration in environments where the compound might be exposed to acidic conditions. oup.com
The mechanism of acid-catalyzed hydrolysis of formamides, in general, has been a subject of detailed study. Theoretical calculations suggest that the reaction proceeds through a stepwise pathway initiated by the protonation of the carbonyl oxygen. This is considered the more favorable route compared to nitrogen protonation. Following oxygen protonation, a water molecule attacks the carbonyl carbon in a rate-determining step. The subsequent breaking of the C-N bond leads to the final hydrolysis products. nih.gov
A study comparing the chemical stability of this compound (NCF) and N-cyclohexylpyrrolidone (NCP) in nitric acid solution found that NCF gradually decomposed through acid-catalyzed hydrolysis, while the more sterically hindered NCP remained stable. oup.com This highlights the role of steric hindrance in protecting the carbonyl carbon from nucleophilic attack by water, which is the key step in the hydrolysis mechanism. oup.com
Dehydration of this compound to Cyclohexyl Isocyanide
One of the most significant reactions of this compound is its dehydration to form cyclohexyl isocyanide. orgsyn.orgsmolecule.com This transformation is a common and favorable method for the synthesis of isocyanides. orgsyn.org
A widely used and effective method for the dehydration of this compound involves the use of phosgene (B1210022) in the presence of a tertiary amine, such as triethylamine (B128534). orgsyn.orglookchem.com This system is known to produce high yields of the corresponding isocyanide. orgsyn.org
The reaction is typically carried out by adding phosgene to a solution of this compound and triethylamine in a suitable solvent like methylene (B1212753) chloride. lookchem.com The reaction proceeds vigorously, often causing the solvent to reflux. lookchem.com While this method is efficient, the extreme toxicity of phosgene presents a significant handling challenge. orgsyn.org
Table 1: Reaction Conditions for Dehydration of this compound using Phosgene/Triethylamine
| Reactant/Reagent | Molar Amount |
| This compound | 10.0 moles |
| Triethylamine | - |
| Methylene Chloride | 4.50 liters |
| Phosgene | 10.2 moles |
| Data sourced from a synthesis protocol for cyclohexyl isocyanide. lookchem.com |
Due to the hazards associated with phosgene, several alternative dehydrating agents have been explored for the synthesis of isocyanides from formamides. These alternatives aim to provide safer and more convenient reaction conditions.
Phosphorus Oxychloride (POCl3) : This reagent is a common alternative for the dehydration of formamides. orgsyn.orgcore.ac.uk The reaction is often carried out in the presence of a base like pyridine (B92270) or potassium t-butoxide. orgsyn.org
p-Toluenesulfonyl Chloride (TsCl) : In the presence of a base like quinoline, p-toluenesulfonyl chloride can be used to dehydrate N-methylformamide to methyl isocyanide, suggesting its potential applicability for this compound as well. orgsyn.org A study comparing different dehydrating agents found p-TsCl to be a good choice for non-sterically demanding aliphatic formamides. lookchem.com
Burgess Reagent : This mild and selective dehydrating agent has been shown to be highly effective for the preparation of a range of isocyanides from N-formylamines, including this compound. psu.edu The reaction typically proceeds at room temperature in a solvent like dichloromethane. psu.edu
Triphenylphosphine (B44618) (PPh3) and Iodine : The combination of triphenylphosphine and iodine is another system investigated for the dehydration of N-formamides. lookchem.com
The choice of dehydrating agent often depends on the specific substrate and the desired reaction conditions, with a growing emphasis on greener and safer chemical processes. lookchem.com
Participation in Self-Coupling Reactions for Urea (B33335) Derivatives
This compound can participate in self-coupling reactions to form symmetrical urea derivatives. These reactions typically involve catalytic processes that promote the formation of new carbon-nitrogen bonds.
The synthesis of urea derivatives from formamides can be achieved through catalytic dehydrogenation. rsc.org This approach is considered an atom-economical method for forming these valuable compounds. rsc.org
Ruthenium pincer complexes have been identified as effective catalysts for the self-coupling of formamides. rsc.org In one study, the reaction of this compound in the presence of a Ru-MACHO-PPh2 complex and potassium t-butoxide at elevated temperatures resulted in the formation of a urea derivative. rsc.org The proposed mechanism involves decarbonylation and dehydrogenation steps. rsc.org
Iron-based catalysts have also been shown to facilitate the dehydrogenative coupling of formamides. Mechanistic studies suggest that the formamide (B127407) is first dehydrogenated to a transient isocyanate intermediate. This isocyanate then reacts with another molecule of amine (which can be formed in situ or added) to produce the urea. semanticscholar.org Evidence for the isocyanate intermediate was obtained by reacting cyclohexylformamide in the presence of an iron catalyst, which resulted in the observation of cyclohexyl isocyanate. semanticscholar.org
Table 2: Catalytic Systems for Urea Formation from this compound
| Catalyst System | Key Features | Proposed Intermediate |
| Ruthenium Pincer Complex | Involves decarbonylation and dehydrogenation | Not explicitly stated for self-coupling |
| Iron Pincer Complex | Proceeds via formamide dehydrogenation | Cyclohexyl isocyanate |
| Information compiled from studies on catalytic urea synthesis. rsc.orgsemanticscholar.org |
Decarbonylation Pathways in Urea Synthesis
The synthesis of urea derivatives from formamides like this compound can proceed through catalytic pathways involving both dehydrogenation and decarbonylation. rsc.org In the presence of a suitable catalyst, such as a ruthenium pincer complex, formamides can undergo self-coupling to produce symmetrically substituted ureas, eliminating carbon monoxide (CO) and hydrogen (H₂) gases in the process. rsc.orgnih.gov This method presents an alternative to traditional urea synthesis, which often relies on toxic feedstocks like isocyanates and phosgene gas. rsc.orgrsc.org
Influence of Catalysts, Bases, and Solvents on Selectivity
The selectivity of reactions involving this compound towards either urea or carbamate (B1207046) formation is highly dependent on the choice of catalyst, base, and solvent. rsc.orgrsc.org
Catalysts: Ruthenium-based pincer complexes, such as Ru-MACHOPPh₂, have been effectively used to promote the synthesis of urea derivatives from formamides. rsc.org The choice of metal can be critical; for example, ruthenium-based pincer catalysts tend to favor the decarbonylation process more than manganese analogues. rsc.org Copper and its oxides have also been shown to be excellent catalysts for reactions of isocyanides with alcohols, which can produce this compound as a by-product from the hydrolysis of cyclohexyl isocyanide. cdnsciencepub.com
Bases: The presence and amount of a base, such as potassium tert-butoxide (KOtBu), play a crucial role in determining the reaction's yield and selectivity. rsc.orgrsc.org Increasing the quantity of KOtBu in conjunction with a ruthenium catalyst has been shown to favor the decarbonylation pathway leading to urea derivatives. rsc.org
Solvents: The reaction medium significantly impacts the outcome. Polar solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have been found to be effective for certain catalytic N-formylation reactions. rsc.org In the context of urea synthesis from this compound, the choice of solvent is one of the key factors controlling selectivity. rsc.org
The following table summarizes the effects of different reaction conditions on the conversion of this compound and the yield of products in a specific study. rsc.org
| Catalyst (mol%) | Base (mol%) | Formamide Conversion (%) | Carbamate Yield (%) | N,N'-dicyclohexylurea Yield (%) | N-cyclohexylamine Yield (%) |
|---|---|---|---|---|---|
| Ru-MACHOPPh₂ (1) | KOtBu (4) | 89 | 58 | 22 | 9 |
Table 1: Effect of catalytic conditions on the reaction of this compound with cyclohexanol. The reaction was performed at 150 °C for 24 hours. rsc.org
Reaction with Cyclohexanol for Carbamate Formation
The reaction between this compound and cyclohexanol, mediated by a ruthenium pincer catalyst (Ru-MACHOPPh₂), serves as a key example of carbamate formation. rsc.org When these two reactants are heated in the presence of the catalyst and a base (KOtBu), a mixture of products is obtained. rsc.org The primary product is the corresponding carbamate, which forms alongside N,N'-dicyclohexylurea and N-cyclohexylamine. rsc.org
In a representative experiment conducted at 150 °C for 24 hours with 1 mol% of the ruthenium catalyst and 4 mol% of KOtBu, an 89% conversion of this compound was observed. rsc.org The product distribution consisted of 58% carbamate, 22% N,N'-dicyclohexylurea, and 9% N-cyclohexylamine. rsc.org This demonstrates a competitive reaction landscape where both dehydrogenative coupling leading to carbamate and a decarbonylative pathway to urea occur simultaneously. rsc.orgrsc.org
Role in Photolysis of N-Nitrosodialkylamines
This compound has been identified as a product in the photochemistry of N-nitrosodialkylamines. cdnsciencepub.com
Formation as a Hydrolysis Product of Crude Photolysis Mixtures
During the investigation of the photolysis of N-nitroso-N-methylcyclohexylamine in an acidic solution, a complex mixture of products is formed. cdnsciencepub.com The primary photochemical process involves the cleavage of the N-nitroso compound into an alkylideneimine and a [NOH] fragment. cdnsciencepub.com In a specific experiment, the basic fraction of the ether extract from the photolysis mixture yielded a small quantity of a crystalline substance. cdnsciencepub.com Analysis of this material indicated it was N-cyclohexylformamidoxime. cdnsciencepub.com Subsequent hydrolysis of this crude product confirmed the formation of this compound. cdnsciencepub.com This pathway shows that this compound can be derived from the secondary reactions of initial photolysis products. cdnsciencepub.com
Spectroscopic and Computational Investigations of N Cyclohexylformamide
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are crucial for understanding the molecular structure and environmental interactions of N-Cyclohexylformamide. Methods such as Infrared (IR) and Raman spectroscopy provide detailed insights into the vibrational modes of its constituent bonds, which are sensitive to the local chemical environment.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. For a molecule like this compound, the frequencies of these vibrations, particularly those of the amide group, are highly informative. The process involves exciting different types of vibrations, such as stretching (a change in interatomic distance) and bending (a change in the angle between bonds). libretexts.org Stretching vibrations generally occur at higher frequencies than bending vibrations. libretexts.orgwilliams.edu
The IR spectrum of a secondary amide like this compound is characterized by several key absorption bands. The most prominent is the C=O (carbonyl) stretching vibration, which gives rise to a strong absorption peak, often the most intense in the spectrum. williams.edu For secondary amides, this C=O stretch, also known as the Amide I band, typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com
Another diagnostic vibration is the in-plane N-H bending mode, referred to as the Amide II band. This peak is found adjacent to the C=O stretch and is also intense. spectroscopyonline.com The N-H stretching vibration itself appears at a much higher frequency, generally in the range of 3400-3200 cm⁻¹. spectroscopyonline.comspecac.com The combination of the C=O stretch and N-H bending modes provides a clear spectroscopic signature for secondary amides. spectroscopyonline.com
The precise frequencies of the C=O stretch and N-H bending modes are highly sensitive to the molecule's environment, a phenomenon known as solvatochromism. nih.gov Changes in solvent polarity or binding within a protein's active site can cause significant shifts in these frequencies due to differing electrostatic interactions and hydrogen bonding.
Studies on this compound (CXF) have shown that the vibrational frequencies of its amide group are altered when it is moved from a non-polar solvent like methylene (B1212753) chloride to a polar aqueous solution, and further when it binds to the active site of an enzyme like horse liver alcohol dehydrogenase (LADH). acs.orgnih.gov When CXF binds to the LADH-NADH complex, the C=O stretching mode shifts to a lower frequency (redshift) compared to its frequency in both aqueous solution and methylene chloride. acs.orgnih.gov Conversely, the N-H bending mode shifts to a lower frequency compared to the aqueous solution but a significantly higher frequency compared to methylene chloride. acs.orgnih.gov These shifts are attributed to the specific interactions within the enzyme's active site, including hydrogen bonding of the carbonyl oxygen with the catalytic zinc and the hydroxyl group of Ser-48, and the interaction of the N-H group with the benzene (B151609) ring of Phe-93. acs.orgnih.gov
The table below summarizes the observed frequency shifts for the C=O stretch and N-H bend of this compound in different environments relative to its state in the LADH enzyme complex.
| Vibrational Mode | Shift in Enzyme vs. Aqueous Solution (cm⁻¹) | Shift in Enzyme vs. Methylene Chloride (cm⁻¹) |
| C=O Stretch | -16 acs.orgnih.gov | -48 acs.orgnih.gov |
| N-H Bend | -9 acs.orgnih.gov | +36 acs.orgnih.gov |
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for studying molecules in aqueous solutions, such as enzyme-ligand complexes.
Raman spectroscopy has been instrumental in characterizing the bonding of this compound when it acts as an inhibitor bound to an enzyme. acs.org In studies of the horse liver alcohol dehydrogenase (LADH)-NADH complex, this compound (CXF) serves as an analog for aldehyde substrates. nih.govebi.ac.uk Using Raman difference spectroscopy, where the spectrum of the free enzyme is subtracted from that of the enzyme-inhibitor complex, the vibrational spectrum of the bound CXF can be isolated. nih.gov
These studies have confirmed that the carbonyl oxygen of the bound CXF interacts directly with the catalytic zinc ion and also forms a hydrogen bond with the hydroxyl group of a serine residue (Ser-48). acs.orgnih.gov Furthermore, the amide N-H group was found to interact with the benzene ring of a phenylalanine residue (Phe-93). nih.gov Analysis of the frequency shifts allowed researchers to quantify the energetics of these interactions, finding a favorable interaction enthalpy of about 5.5 kcal/mol for the C=O group relative to water. acs.orgnih.govnih.gov The data also indicated that the amide N-H bond is in a trans conformation relative to the C=O bond, both in solution and when bound to the enzyme. acs.orgnih.gov
The sensitivity of vibrational frequencies to local electric fields forms the basis of Vibrational Stark Effect (VSE) spectroscopy. nih.gov This technique measures frequency shifts to map the magnitude and orientation of electric fields within condensed-phase environments, such as an enzyme's active site. stanford.edunih.gov Electric fields are thought to play a major role in enzyme catalysis, and VSE provides a direct experimental method to quantify them. nih.gov
This compound, particularly its deuterated form (CXF-D), has been developed into a powerful "two-directional vibrational probe" for VSE studies. stanford.edunih.gov By measuring the Stark effect on two different bonds within the same molecule—the C=O bond and the C-D bond—researchers can determine not only the strength (magnitude) of the local electric field but also its orientation. stanford.edunih.gov The angle of approximately 120 degrees between these two bonds in CXF-D makes it particularly suitable for this purpose. stanford.edu
The sensitivity of a particular vibration to an electric field is quantified by its Stark tuning rate (Δμ). nih.gov This value, determined experimentally, relates the observed frequency shift to the strength of the electric field projected along the bond axis. nih.gov VSE experiments on CXF-D have successfully measured these rates, enabling the detailed mapping of the electrostatic environment within the active site of liver alcohol dehydrogenase. stanford.edunih.gov
The table below presents the experimentally determined Stark tuning rates for the C=O and C-D bonds in deuterated this compound (CXF-D).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies provide detailed insights into its molecular framework, conformational isomers, and the electronic environment of its constituent atoms. chemicalbook.comnih.govorganicchemistrydata.org The presence of the amide bond leads to the existence of E and Z isomers due to the partial double bond character of the C-N bond, which results in slow interconversion on the NMR timescale and the appearance of distinct sets of signals for each isomer. cdnsciencepub.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the formyl proton, the cyclohexyl methine proton, and the methylene protons of the cyclohexane (B81311) ring. Due to the E/Z isomerism, these signals are often duplicated. chemicalbook.comcdnsciencepub.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include the carbonyl carbon and the carbons of the cyclohexyl ring. organicchemistrydata.orgrsc.org
¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for probing the electronic environment of the nitrogen atom in the amide group. The chemical shift of the nitrogen is sensitive to factors like hydrogen bonding and substitution. nih.govnih.gov
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.1 | d | Formyl H (Z-isomer) |
| ¹H | ~7.9 | d | Formyl H (E-isomer) |
| ¹H | ~3.7 | m | N-CH (Cyclohexyl) |
| ¹H | 1.0-2.0 | m | Cyclohexyl CH₂ |
| ¹³C | ~160-165 | s | C=O |
| ¹³C | ~50 | s | N-CH (Cyclohexyl) |
| ¹³C | ~25-35 | s | Cyclohexyl CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from typical values for formamides and cyclohexyl groups.
Conformational Dynamics and Rotational Barriers
The rotation around the N-C(O) amide bond in this compound is a sterically hindered process, leading to a significant rotational barrier. ut.ee This barrier separates the cis (Z) and trans (E) conformers. The magnitude of this barrier can be determined using dynamic NMR (DNMR) spectroscopy by analyzing the coalescence of NMR signals at varying temperatures. ut.eemdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to compute the energy profile of the rotation and the structures of the ground and transition states. mdpi.com Studies on related amides have shown that the rotational barrier is influenced by the steric bulk of the substituents on the nitrogen and carbonyl carbon. ut.eeresearchgate.net
Solvent Effects on Rotational Barriers
The polarity of the solvent can influence the rotational barrier around the amide bond. colostate.edu In polar solvents, the transition state, which is typically more polar than the ground state, is stabilized, leading to a change in the rotational energy barrier. colostate.edu For instance, in N,N-dimethylformamide, the rotational barrier increases when moving from the gas phase to a polar solvent like acetonitrile. colostate.edu This effect is attributed to the difference in the dipole moments between the ground state and the transition state. colostate.edu While specific studies on the solvent effect on the rotational barrier of this compound are not extensively detailed in the provided results, the principles observed for other amides are generally applicable. ut.eecolostate.edu
Mass Spectrometry (GC-MS, MS-MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. mst.dknist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound, providing both retention time information from the GC and mass spectral data from the MS. rsc.orgmst.dkhep.com.cn
In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For this compound, fragmentation of the cyclohexane ring is also prominent. nih.gov
Tandem mass spectrometry (MS-MS) provides further structural detail by isolating a precursor ion and subjecting it to collision-induced dissociation to generate a spectrum of product ions. nih.govmzcloud.org This technique helps in elucidating complex fragmentation pathways and confirming the structure of the molecule. nih.govmzcloud.org
Table 2: Characteristic Mass Spectrometry Fragments for this compound
| m/z | Ion | Possible Structure/Origin |
|---|---|---|
| 127 | [M]⁺ | Molecular Ion |
| 98 | [M - CHO]⁺ | Loss of the formyl group |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl ring |
| 46 | [CH₂NO]⁺ | Fragment from the formamide (B127407) group |
Note: The fragmentation pattern can vary based on the ionization method and energy. nih.govgcms.cz
Computational Chemistry and Theoretical Studies
Computational chemistry plays a vital role in understanding the properties and behavior of this compound at a molecular level. psu.eduoup.com Theoretical studies, particularly those employing quantum mechanics, can predict molecular structures, vibrational frequencies, and reaction energetics. mdpi.comnih.gov
Ab Initio Calculations
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods are used to obtain highly accurate information about molecular systems.
Ab initio calculations have been instrumental in quantifying the interaction energies of this compound when it binds to the active site of enzymes. nih.gov this compound serves as an inhibitor and a mimic of the Michaelis complex in enzymes like horse liver alcohol dehydrogenase (LADH). nih.govacs.orgacs.org
By combining experimental data from techniques like Raman spectroscopy with ab initio calculations, researchers can dissect the energetic contributions of different interactions. nih.govacs.org For example, studies on the LADH/NADH/N-Cyclohexylformamide ternary complex have used these calculations to determine the interaction enthalpy of the amide's C=O and N-H groups with the enzyme's active site residues. nih.govacs.org It was found that the C=O group of this compound has a favorable interaction enthalpy of approximately -5.5 kcal/mol with the active site, relative to its interaction with water. nih.govacs.org Conversely, the N-H group is destabilized by about 1.5 kcal/mol relative to water. nih.gov These calculations are crucial for understanding how enzymes stabilize transition states and achieve their catalytic power. stanford.edumontana.edunih.gov
Normal Mode Calculations for Vibrational Frequencies
Normal mode calculations, particularly through ab initio methods, have been instrumental in understanding the vibrational spectra of this compound (CXF). These studies often focus on how the compound's environment influences its vibrational modes.
Detailed Research Findings:
Raman spectroscopic studies, complemented by ab initio normal mode calculations, have been conducted on CXF and its isotopically substituted derivatives (¹³C and ¹⁵N). ebi.ac.uk These investigations reveal that the amide N-H bond is in a trans conformation to the C=O bond, both in solution and when bound to the enzyme horse liver alcohol dehydrogenase (LADH) in a ternary complex with NADH. ebi.ac.uk
Table 1: Vibrational Frequency Shifts of this compound in Different Environments
| Vibrational Mode | Frequency Shift in Enzyme vs. Aqueous Solution (cm⁻¹) | Frequency Shift in Enzyme vs. Methylene Chloride (cm⁻¹) |
|---|---|---|
| C=O Stretch | -16 ebi.ac.ukacs.org | -48 ebi.ac.ukacs.org |
These findings from normal mode calculations are crucial for interpreting experimental spectroscopic data and understanding the nature of intermolecular forces at play.
Computational Studies of Catalytic Loop Dynamics
While specific studies focusing solely on the catalytic loop dynamics of an enzyme with this compound are not extensively detailed, the broader context of its interaction with horse liver alcohol dehydrogenase (LADH) provides relevant insights. This compound acts as a potent inhibitor of LADH, binding to the enzyme-NADH complex and mimicking the Michaelis complex of aldehyde reduction. ebi.ac.ukacs.org Computational studies of this system, including molecular dynamics simulations, shed light on the dynamics and conformational changes within the enzyme's active site upon inhibitor binding. psu.edugusc.lv These simulations help in understanding the structural basis for the inhibition and the role of specific amino acid residues in the catalytic process. acs.org
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. wikipedia.orgmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms and molecular interactions. nih.govarxiv.org
Mechanistic Insights into Catalytic Reactions
DFT calculations have been employed to elucidate the mechanisms of catalytic reactions involving this compound. For instance, in the synthesis of this compound from cyclohexylamine (B46788) and CO₂ catalyzed by copper, DFT calculations at the B3LYP/6-31G* level have shown that the reaction proceeds through a formic acid intermediate. The catalyst facilitates the activation of H₂, leading to the reduction of CO₂ to a formate (B1220265) species, which then reacts with cyclohexylamine to produce the final product.
In other catalytic applications, such as the Ru-MACHO-PPh₂ catalyzed reaction of this compound with cyclohexanol, DFT has been used to map out plausible mechanistic pathways that are consistent with the experimentally observed products, which include carbamates and ureas. rsc.org These computational studies help in understanding the role of the catalyst and the reaction conditions in determining the product selectivity. rsc.org
Analysis of Electric Fields and Electrostatic Interactions
A significant application of computational methods, often in conjunction with experimental techniques like vibrational Stark effect (VSE) spectroscopy, is the analysis of electric fields and electrostatic interactions in the vicinity of this compound, particularly when it is bound to an enzyme.
Detailed Research Findings:
This compound, specifically its deuterated form (CXF-D), has been used as a two-directional vibrational probe to map the electric field in the active site of LADH. nih.gov The vibrational frequencies of the C=O and C-D bonds, which are oriented at approximately 120° to each other, are sensitive to the local electric field. nih.gov
Studies have shown that as solvent polarity increases, the vibrational frequencies of the C=O (νC=O) and C-D (νC-D) bonds shift in opposite directions. nih.gov The C=O bond experiences a redshift (lower frequency), indicating stabilization, while the C-D bond shows a blueshift (higher frequency), indicating destabilization. nih.gov This phenomenon is attributed to the solvent-induced electric field. The ensemble-averaged solvent electric field along the C=O bond is negative, signifying an attractive electrostatic interaction that aligns with the bond's dipole moment. nih.gov
When bound to the LADH active site, the electric field experienced by CXF-D is substantially larger than in any of the solvents tested. nih.gov The field projected on the C=O bond is approximately -166 MV cm⁻¹, while on the C-D bond it is +99 MV cm⁻¹. nih.gov These strong fields are generated by specific interactions with active site residues, primarily Ser-48 and the catalytic Zn²⁺ ion. nih.govnih.gov The orientation of the electric field in the enzyme's active site is markedly different from that in common solvents, highlighting the highly organized electrostatic environment of the enzyme. stanford.edu This pre-organized electric field is believed to be a key contributor to the enzyme's catalytic power by preferentially stabilizing the transition state of the reaction. researchgate.netrcsb.org
Table 2: Electric Fields Experienced by this compound-d (CXF-D) in Different Environments
| Environment | Electric Field on C=O (MV cm⁻¹) | Electric Field on C-D (MV cm⁻¹) |
|---|
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have proven to be a valuable tool for studying this compound, especially in the context of its interaction with LADH. psu.edu Classical MD simulations of the LADH-NADH-N-cyclohexylformamide ternary complex have been performed using force fields like AMBER. psu.edu These simulations provide trajectories that can be used to calculate various properties, including the fluctuating energy gaps between electronic states of the NADH cofactor, which are essential for understanding the system's optical properties. psu.edu
MD simulations are also crucial for unraveling the origins of solvatochromic shifts observed in the vibrational spectra of this compound. nih.gov By simulating the compound in different solvents, researchers can quantify the solvent electric fields projected onto specific bonds, such as the C=O and C-D bonds. nih.gov These simulations, often combined with quantum mechanical (QM) calculations, have established strong linear correlations between the calculated ensemble-averaged solvent electric fields and the experimentally measured vibrational frequencies. nih.gov
Modeling of Intermolecular Interactions
The study of this compound frequently involves modeling its intermolecular interactions, particularly in the active site of LADH.
Detailed Research Findings:
X-ray crystallography has revealed the precise binding mode of this compound in the LADH-NADH complex. ebi.ac.ukacs.org The carbonyl oxygen of the inhibitor binds directly to the catalytic zinc ion and also forms a hydrogen bond with the hydroxyl group of Ser-48. ebi.ac.ukacs.org The cyclohexyl ring of the inhibitor settles into a hydrophobic pocket, engaging in interactions that optimize its binding. ebi.ac.ukacs.org
Computational modeling, including ab initio calculations, has been used to quantify the energetics of these interactions. nih.gov By establishing an empirical relationship between the C=O stretch frequency shift and the interaction enthalpy, it was determined that the C=O group of CXF binds in the enzyme's active site with a favorable interaction enthalpy of approximately 5.5 kcal/mol relative to its interaction with water. acs.orgnih.gov In contrast, the N-H moiety of the inhibitor is destabilized by about 1.5 kcal/mol relative to water, but it is stabilized by about 1.5 kcal/mol compared to a hydrophobic environment. ebi.ac.uknih.gov These calculations quantitatively describe the binding of the C=O group with the catalytic zinc and Ser-48, as well as the interaction between the N-H group and the benzene ring of another active site residue, Phe-93. ebi.ac.uk
Table 3: Interaction Enthalpies of this compound Moieties in the LADH Active Site
| Moiety | Interaction Enthalpy Change (kcal/mol) | Reference Environment |
|---|---|---|
| C=O Group | ~5.5 (Favorable) acs.orgnih.gov | Water |
| N-H Moiety | ~1.5 (Destabilized) ebi.ac.uknih.gov | Water |
This detailed modeling of intermolecular interactions is fundamental to understanding the high affinity and specificity of this compound as an LADH inhibitor.
Hydrogen Bonding in this compound-Aromatic Donor Systems
The interaction between this compound and various aromatic donor systems has been a subject of spectroscopic investigation to understand the nature and strength of N-H…π hydrogen bonds. rsc.orgresearchgate.net These studies typically involve analyzing the fundamental NH stretching vibration region in the infrared spectra of this compound when dissolved in a non-polar solvent like carbon tetrachloride, with the addition of aromatic compounds. researchgate.netresearchgate.net
Research in this area has focused on determining the formation constants (K) for the 1:1 hydrogen-bonded complexes formed between this compound and aromatic donors such as benzene, toluene, ethylbenzene, n-propylbenzene, and n-butylbenzene. researchgate.net These constants are typically measured over a range of temperatures to calculate the corresponding thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net
The collected data consistently indicate the formation of weak hydrogen bonds between the N-H group of this compound and the π-electron system of the aromatic ring. researchgate.net This is evidenced by the shifts in the NH stretching frequency and the calculated thermodynamic values. rsc.orgresearchgate.net The strength of these interactions is influenced by the nature of the alkyl substituent on the aromatic donor. researchgate.net
Detailed Research Findings
A study by Nikolić, Kobilarov, and Brzić provides a comprehensive analysis of the N-H…π hydrogen bonding in this compound-aromatic donor systems. rsc.org Their work, published in the Journal of Molecular Structure, details the spectroscopic and thermodynamic characteristics of these interactions. rsc.orguns.ac.rsacs.org
The formation constants for the 1:1 complexes were determined at various temperatures, allowing for the calculation of the thermodynamic parameters. researchgate.net These findings are crucial for correlating spectral data with the thermodynamic stability of the hydrogen-bonded complexes and for considering the effects of n-alkyl substituents on the aromatic ring. researchgate.net
The following table summarizes the key thermodynamic and spectroscopic data for the interaction of this compound with different aromatic donors in a CCl4 solution.
Table 1: Spectroscopic and Thermodynamic Data for this compound-Aromatic Donor Systems
| Aromatic Donor | Temperature (°C) | Formation Constant (K) (dm³/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Δν (cm⁻¹) |
|---|---|---|---|---|---|
| Benzene | 25 | 0.55 | -8.4 | -25 | 38 |
| Toluene | 25 | 0.68 | -9.2 | -27 | 42 |
| Ethylbenzene | 25 | 0.72 | -9.6 | -28 | 44 |
| n-Propylbenzene | 25 | 0.75 | -10.0 | -29 | 45 |
Biochemical and Biological Interactions of N Cyclohexylformamide
Interactions with Enzymes
The primary enzymatic interaction of N-Cyclohexylformamide that has been extensively studied is with Liver Alcohol Dehydrogenase (LADH).
Binding to Liver Alcohol Dehydrogenase (LADH)
This compound binds to the enzyme-NADH complex of horse liver alcohol dehydrogenase. nih.govacs.org This interaction is significant as it provides insights into the enzyme's catalytic mechanism and substrate binding.
Formamides, including this compound, are considered unreactive analogs of aldehyde substrates for alcohol dehydrogenases. researchgate.netresearchgate.net Their binding mode is thought to resemble the Michaelis complexes of the corresponding aldehyde substrates. nih.govacs.org This mimicry allows researchers to study the structural and electronic properties of the enzyme's active site as it would be when bound to a true substrate, without the complication of a chemical reaction occurring. The carbonyl carbon of the formamide (B127407) is positioned to accept a hydrogen from NADH, similar to how an aldehyde substrate would be positioned for reduction. nih.govacs.org
This compound acts as a potent inhibitor of liver alcohol dehydrogenase. nih.gov It functions as an uncompetitive inhibitor with respect to alcohol substrates, meaning it binds to the enzyme-NADH complex. nih.govresearchgate.net This type of inhibition is effective even at high concentrations of the alcohol substrate. researchgate.net The inhibition constants (Kii) for various N-alkyl amides have been determined, with this compound exhibiting a Kii value of 0.0087 mM at pH 8 and 25°C. nih.govacs.org
| Compound | Kii (mM) |
|---|---|
| N-propylacetamide | 16 |
| δ-valerolactam | 1.6 |
| N-formylpiperidine | 0.14 |
| N-isobutylformamide | 0.028 |
| N-(cyclohexylmethyl)-formamide | 0.011 |
| This compound | 0.0087 |
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the horse liver alcohol dehydrogenase complexed with NADH and this compound at a resolution of 2.5 Å. nih.govacs.org These studies reveal that the carbonyl oxygen of this compound binds directly to the catalytic zinc ion in the enzyme's active site. acs.orgresearchgate.net Additionally, this oxygen atom forms a hydrogen bond with the hydroxyl group of the Ser48 residue. nih.govacs.org The cyclohexyl ring of the inhibitor binds within a hydrophobic pocket of the active site, optimizing hydrophobic interactions. nih.govacs.org These structural details provide a clear picture of how the inhibitor is recognized and held in the active site, further supporting its role as a mimic of the aldehyde substrate's binding. acs.org
The study of electric fields within enzyme active sites is crucial for understanding the principles of catalysis. This compound has been employed as a probe molecule in these investigations, particularly using a technique called vibrational Stark effect spectroscopy. stanford.eduresearchgate.net This method measures shifts in the vibrational frequencies of chemical bonds within the probe molecule to deduce information about the surrounding electric field. stanford.edu
By using this compound as a probe, researchers have been able to measure the strength and orientation of the electric field in the active site of liver alcohol dehydrogenase. stanford.eduresearchgate.net The C=O stretching vibration of this compound is particularly sensitive to the local electrostatic environment. researchgate.netnih.gov Studies have shown that the enzyme's active site exerts a significant electric field on the carbonyl bond of the bound inhibitor. researchgate.netresearchgate.net The magnitude of this electric field has been quantified, and it has been demonstrated that modifying the active site, for instance by replacing the catalytic Zn2+ with Co2+, can enhance this field and consequently accelerate the catalytic rate. researchgate.netnih.gov Furthermore, by targeting two different bonds within a modified this compound molecule, researchers have been able to determine not only the strength but also the orientation of the electric field, which was found to be considerably different from the electric fields in common solvents. stanford.edu This detailed characterization of the active site's electric field provides fundamental insights into the mechanism of electrostatic catalysis by the enzyme. researchgate.netnih.gov
Analysis of Electric Fields in Enzyme Active Sites
Influence of Metal Ions in Active Site (e.g., Zn2+, Cd2+, Co2+)
While some enzymes that interact with this compound are metal-independent, a notable exception is its potent inhibition of horse liver alcohol dehydrogenase (LADH), a zinc-dependent enzyme. In this context, this compound serves as an analog of aldehyde substrates. semanticscholar.org X-ray crystallography studies have elucidated the specific interaction within the enzyme's active site.
The carbonyl oxygen of this compound binds directly to the catalytic zinc ion (Zn2+). semanticscholar.org This interaction mimics the binding of a substrate's carbonyl group, effectively blocking the enzyme's catalytic activity. nih.gov This binding is a key feature of its inhibitory mechanism. The complex formed involves the enzyme, the cofactor NADH, and the this compound molecule, where the inhibitor's binding appears to resemble the Michaelis complex of analogous substrates. semanticscholar.org
Furthermore, the formamide group of the inhibitor interacts with other residues in the active site. Specifically, the carbonyl oxygen that is coordinated to the zinc ion also forms a hydrogen bond with the hydroxyl group of a serine residue (Ser48). semanticscholar.org Studies involving the substitution of the catalytic zinc with other metal ions like cadmium (Cd2+) have been used to probe the geometry and flexibility of the metal coordination site in LADH, providing insights into the structural requirements for ligand and inhibitor binding. researchgate.net The interaction of this compound with the zinc ion in the LADH active site is a critical aspect of its function as a powerful inhibitor.
Formation via Isonitrile Hydratase from Pseudomonas putida N19-2
This compound is formed through the enzymatic hydration of cyclohexyl isocyanide. This reaction is catalyzed by a novel enzyme named isonitrile hydratase (EC 4.2.1.103), discovered in the soil bacterium Pseudomonas putida strain N19-2. nih.govdntb.gov.ua This microorganism was isolated from soil after a two-month acclimatization period in the presence of isonitrile compounds. dntb.gov.ua
The isonitrile hydratase from P. putida N19-2 was purified and characterized as a native enzyme with a molecular mass of approximately 59 kDa, consisting of two identical subunits. nih.gov The enzyme stoichiometrically catalyzes the addition of a water molecule to the carbon-nitrogen triple bond of cyclohexyl isocyanide to produce this compound, with no other products detected. nih.gov
Enzyme Kinetics and Specificity: The apparent Michaelis constant (Km) for cyclohexyl isocyanide was determined to be 16.2 mM. nih.gov The enzyme exhibits activity towards various other isonitriles but does not act on nitriles or amides, highlighting its specific function in isonitrile metabolism. dntb.gov.ua Interestingly, this enzyme does not have any metal requirements for its catalytic activity. ciencia-e-vinho.com The gene encoding the P. putida isonitrile hydratase, designated inhA, has been cloned and sequenced, revealing a protein with a molecular mass of 24,211 Da. A key cysteine residue (Cys-101) has been identified as essential for the enzyme's catalytic function.
It is believed that isonitrile hydratase likely functions as a detoxification enzyme in P. putida N19-2, converting toxic isonitriles into less harmful formamides. dntb.gov.ua
| Substrate | Relative Activity (%) |
|---|---|
| Cyclohexyl isocyanide | 100 |
| Benzyl isocyanide | 104 |
| 1-Pentyl isocyanide | 125 |
| tert-Butyl isocyanide | 96 |
| Methyl isocyanoacetate | 88 |
| Ethyl isocyanoacetate | 79 |
Biological Relevance and Activity
Role as a Mouse Metabolite
This compound is recognized as a mouse metabolite. While the specific metabolic pathways leading to its formation or degradation in mice are not extensively detailed in the available literature, the metabolism of other N-alkylformamides has been studied. For instance, N-methylformamide is known to be metabolized in mice, with routes of elimination and various metabolites characterized. The metabolism of formamide pesticides in mammals also involves reactions like N-demethylation and hydrolysis. It is plausible that this compound is involved in similar metabolic processes, potentially arising from the breakdown of more complex xenobiotics or endogenous compounds. The study of such metabolites is crucial for understanding toxicology and pharmacology.
Presence in Natural Products (e.g., Vitis vinifera, Euglena gracilis)
Chemical databases report the presence of this compound in the common grape vine, Vitis vinifera, and the microalga Euglena gracilis. However, a review of the primary scientific literature did not yield specific studies detailing the isolation, identification, or metabolic role of this compound within these organisms. Vitis vinifera is known to produce a vast array of secondary metabolites, including polyphenols and phenolic acids, but the presence of simple formamides is less documented. dntb.gov.ua Similarly, Euglena gracilis is known for its unique metabolism, producing compounds like the polysaccharide paramylon, but detailed reports on its formamide content are scarce.
Potential for Biological Activity of Similar Compounds
While the biological activity of this compound itself is primarily characterized by its role as an enzyme inhibitor, compounds with similar structures, such as other N-alkylformamides and N-alkylated amines, exhibit a wide range of biological activities.
Cytotoxicity and Antineoplastic Activity : S-linked conjugates of N-alkylformamides, which are metabolites formed in mammalian systems, have shown toxicity to isolated mouse hepatocytes and act as potent growth inhibitors of murine lymphoma cells. This suggests that metabolites of compounds like this compound could possess cytotoxic properties.
Pharmaceutical Relevance : The formamide functional group is present in various pharmaceuticals. Furthermore, N-alkylated amines are crucial building blocks in drug discovery and are key components of many active pharmaceutical ingredients.
Diverse Applications : Derivatives of related structures, such as cyclohexylamine (B46788), have been investigated for activities including acetylcholinesterase inhibition and antimicrobial effects.
These findings suggest that derivatives of this compound could be explored for a variety of pharmacological applications.
Implications for Drug Development and Enzyme Design
The study of this compound and its associated enzymes has significant implications for both drug development and enzyme design.
Drug Development: this compound's potent and specific inhibition of liver alcohol dehydrogenase (LADH) makes it a valuable tool for structural and mechanistic studies of this enzyme class. semanticscholar.org As LADH is involved in the metabolism of alcohols that can produce toxic products, inhibitors like this compound could serve as lead compounds for developing drugs to manage alcohol poisoning or to modulate alcohol metabolism. semanticscholar.org
Enzyme Design and Biocatalysis: The discovery of isonitrile hydratase from Pseudomonas putida N19-2 opens avenues for biocatalysis. Enzymes that can perform novel chemical transformations under mild conditions are highly sought after for industrial applications. Isonitrile hydratase, which catalyzes the hydration of isonitriles to formamides, represents a unique enzymatic activity with potential for use in green chemistry and the synthesis of fine chemicals. dntb.gov.ua Understanding the structure and mechanism of this enzyme, including the role of its active site cysteine, can guide protein engineering efforts to create novel biocatalysts with altered substrate specificities or enhanced stability for industrial processes.
Applications and Future Directions in N Cyclohexylformamide Research
Precursor in Synthesis of Complex Molecules
Synthesis of 2-Methylidene-1,3-selenazolidine Derivatives
A notable application of N-Cyclohexylformamide is in the synthesis of 2-methylidene-1,3-selenazolidine derivatives. In this process, this compound serves as a key starting material for the preparation of cyclohexyl isoselenocyanate. doi.org This isoselenocyanate is a crucial intermediate that subsequently reacts with other compounds to form the target selenium-containing heterocyclic structures. doi.orguzh.ch
The synthesis involves the reaction of the isoselenocyanate with a carbanion generated from an active methylene (B1212753) compound, such as malononitrile, in the presence of a base. This is followed by a reaction with a dihaloalkane, like 1,2-dibromoethane, which leads to the cyclization and formation of the 1,3-selenazolidine ring system. doi.orguzh.ch This method provides a convenient and direct route to these complex heterocyclic molecules. doi.org
Synthesis of Urea (B33335) Derivatives and Polyureas
Recent research has highlighted a novel and more environmentally friendly approach to synthesizing urea derivatives and polyureas using this compound. rsc.orgnih.gov This method utilizes a ruthenium pincer catalyst for the self-coupling of formamides, which proceeds with the elimination of hydrogen and carbon monoxide. rsc.org This process avoids the use of toxic feedstocks like isocyanates and phosgene (B1210022), which are traditionally used in urea synthesis. nih.gov
In a specific example, the reaction of this compound in the presence of a Ru-MACHO pincer catalyst resulted in the formation of N,N'-dicyclohexylurea. rsc.org The reaction conditions, including the catalyst, base, and solvent, were found to significantly influence the product distribution, with the potential to also form carbamates and amines. rsc.org
Table 1: Catalytic Conversion of this compound to N,N'-Dicyclohexylurea
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Conversion (%) | Yield of N,N'-Dicyclohexylurea (%) |
| 1 | Ru-MACHO (1) | KOtBu (4) | Toluene | 89 | 22 |
| 2 | Ru-MACHO (1) | KOtBu (10) | Toluene | >99 | 85 |
Data sourced from Chemical Science (RSC Publishing). rsc.org
Synthesis of Poly(urea-urethanes)
The same catalytic system employed for urea synthesis can be extended to the production of poly(urea-urethanes). rsc.orgrsc.org This is achieved by the coupling of diformamides with diols. While this compound itself is a monoformamide, the principles of this decarbonylative and dehydrogenative coupling are directly applicable to difunctional analogues to build polymer chains. rsc.org This methodology represents a significant advancement in creating these valuable polymers from safer starting materials. rsc.orgnih.gov The resulting poly(urea-urethanes) exhibit a range of glass transition and decomposition temperatures, indicating their potential for various material applications. rsc.org
Role in Nuclear Fuel Reprocessing
This compound has been investigated as a potential agent in advanced nuclear fuel reprocessing methods, specifically in precipitation-based techniques. oup.comresearchgate.net Its performance is often compared with cyclic amide analogues to understand the structural requirements for efficient and stable reprocessing agents. oup.comoup.comoup.com
Comparison with Cyclic Amides (e.g., N-cyclohexyl-2-pyrrolidone)
This compound (NCF) has been studied alongside N-cyclohexyl-2-pyrrolidone (NCP) to elucidate the role of the heterocyclic structure in the precipitation of uranyl ions (UO₂²⁺) from nitric acid solutions, a key step in nuclear fuel recycling. oup.comresearchgate.netresearchgate.net Both NCF, an acyclic monodentate amide, and NCP, its cyclic counterpart, have been shown to form uranyl dinitrato complexes. oup.comresearchgate.net
While both compounds exhibit a comparable ability to precipitate the uranyl ion from nitric acid solutions, their chemical stability under these harsh conditions differs significantly. oup.comresearchgate.net This difference in stability is a critical factor in their potential application in reprocessing.
Chemical Stability in Nitric Acid Solutions
A crucial distinction between this compound and N-cyclohexyl-2-pyrrolidone lies in their chemical stability in nitric acid, the medium used in nuclear fuel reprocessing. oup.comresearchgate.net Studies have shown that this compound gradually decomposes in nitric acid solutions through acid-catalyzed hydrolysis. oup.comoup.com In contrast, N-cyclohexyl-2-pyrrolidone remains intact for significantly longer periods under the same conditions. oup.com
This instability of this compound is attributed to the susceptibility of its amide C(=O)-N bond to nucleophilic attack and subsequent cleavage. The pyrrolidone ring in N-cyclohexyl-2-pyrrolidone is thought to provide steric protection to the carbonyl carbon, hindering this hydrolytic decomposition. oup.comoup.comoup.com This finding underscores the importance of the heterocyclic structure for the chemical robustness of precipitating agents in the development of advanced nuclear fuel reprocessing technologies. oup.com
Development of Novel Catalysts for Formylation Reactions
The synthesis of this compound through formylation reactions has been an area of active research, leading to the development of various catalytic systems aimed at improving efficiency, selectivity, and sustainability. These efforts span from metal-based catalysts to catalyst-free approaches.
A notable advancement involves the use of methanol (B129727) as a formylating agent. For instance, a reusable chromium (III) catalyst, (NH4)3[CrMo6O18(OH)6], supported by a cycle-shaped inorganic ligand, has demonstrated high activity and selectivity in the N-formylation of amines, including cyclohexylamine (B46788), to produce this compound with a 73% yield. d-nb.info This system represents a move towards using more abundant and less expensive transition metals compared to precious metal catalysts like ruthenium, which have also been used. d-nb.info For example, a ruthenium dihydride complex with an N-heterocyclic carbene ligand was developed for the dehydrogenative coupling of methanol and amines. d-nb.info
Hydrous zirconium oxide has also been identified as an effective and reusable solid catalyst for the formylation of amines using dimethylformamide (DMF) as the formylating agent. tandfonline.com In the case of cyclohexylamine, this method achieved a 99% yield of this compound after two hours under gentle reflux. tandfonline.com The study highlighted the superior catalytic activity of hydrous zirconium oxide compared to other oxides like silicic acid, alumina, and titania. tandfonline.com
Another approach has focused on carbon dioxide (CO2) as a green catalyst. CO2 was found to effectively catalyze the N-formylation of aliphatic amines with DMF. researchgate.net The proposed mechanism involves the formation of a carbamate (B1207046) salt intermediate, which enhances the nucleophilicity of the amine, facilitating the attack on the carbonyl group of DMF. researchgate.net In a different strategy using CO2, a photocatalytic system with diethylenetriamine (B155796) pentaacetic acid was used for the N-formylation of amines, although cyclohexylamine showed a lower yield of 40.3% due to steric hindrance. mdpi.com
Researchers have also explored catalyst-free methods. One such method involves the reductive formylation of CO2 using sodium borohydride (B1222165) (NaBH4) in a formamide-based solvent. researchgate.net This process generates formoxy borohydride species in situ, which then act as the formylating agent for amines like cyclohexylamine. researchgate.net Another solvent-free and catalyst-free approach uses formamide (B127407) itself as both the reactant and solvent, reacting with cyclohexylamine in the presence of NaBH4 to yield this compound.
Below is a table summarizing various catalytic methods for the synthesis of this compound.
| Catalyst/Method | Formylating Agent | Amine Substrate | Yield (%) | Reference |
| (NH4)3[CrMo6O18(OH)6] | Methanol | Cyclohexylamine | 73 | d-nb.info |
| Hydrous zirconium oxide | Dimethylformamide | Cyclohexylamine | 99 | tandfonline.com |
| Ru(III)‐Porphyrin / CO2 | Dimethylformamide | Cyclohexylamine | ~95 | researchgate.net |
| Photocatalysis (DTPA) | CO2 / Phenylsilane | Cyclohexylamine | 40.3 | mdpi.com |
| Catalyst-free (NaBH4) | CO2 | Cyclohexylamine | - | researchgate.net |
| Catalyst-free (NaBH4) | Formamide | Cyclohexylamine | - |
Interdisciplinary Research Opportunities
This compound serves as a valuable compound at the intersection of different scientific disciplines, particularly at the chemical-biology interface and in materials chemistry.
Chemical-Biology Interface
In the field of chemical biology, this compound is utilized as a tool to study enzyme structure, function, and metabolism. It is a known inhibitor of liver alcohol dehydrogenases and binds to the enzyme-NADH complex, mimicking the Michaelis complex formed during aldehyde reduction. ebi.ac.ukacs.org This property allows researchers to use it as a molecular probe. For example, Raman spectroscopy studies of this compound bound to horse liver alcohol dehydrogenase have provided detailed insights into the bonding interactions within the enzyme's active site. acs.org
The compound has also been instrumental in studies of isonitrile hydratases, enzymes that catalyze the hydration of isonitriles to N-substituted formamides. this compound is the product of the enzymatic hydration of cyclohexyl isocyanide, and its formation is used to assess the activity and specificity of these enzymes from microorganisms like Pseudomonas putida. chemicalbook.com Furthermore, it has been used in microbial degradation and metabolism studies with organisms such as Arthrobacter pascens, helping to elucidate specific enzymatic pathways.
Materials Chemistry
In materials chemistry, this compound and its derivatives show potential in several areas. It is used as a synthetic intermediate for preparing aminobenzoxazole derivatives, which are significant in the development of new pharmaceutical compounds. lookchem.com The cyclohexane (B81311) ring provides steric bulk that can be advantageous in synthetic pathways, potentially improving yields and selectivity. lookchem.com
A derivative, N-chlorothio-N-cyclohexylformamide, has been identified as an effective scorch inhibitor in the vulcanization of natural rubber, demonstrating its utility in polymer and materials science. google.com Additionally, a comparative study with N-cyclohexyl-2-pyrrolidone highlighted the role of the amide structure in the coordination chemistry of uranyl complexes, which is relevant to the recycling of spent nuclear fuels. This research suggests that the acyclic structure of this compound, compared to its pyrrolidone analog, influences its stability and interaction with metal ions, an important consideration in advanced materials and separation science. oup.com
Future Research Perspectives and Challenges
Future research on this compound is poised to delve deeper into the fundamental aspects of catalysis and enzyme design, leveraging advanced techniques and computational methods.
Understanding Enzyme Catalysis through Electric Fields
A significant challenge and opportunity in biochemistry is to fully understand the mechanisms behind the remarkable catalytic power of enzymes. It is increasingly recognized that electrostatic interactions and the electric fields within an enzyme's active site play a crucial role. nih.govnih.gov These fields can stabilize the transition states of reactions far more effectively than bulk solvents. nih.gov
This compound has been used as a probe to map these electric fields experimentally. By using techniques like vibrational Stark spectroscopy on this compound bound within an enzyme, researchers can measure the strength and orientation of the electric field experienced by the substrate. nih.govnih.gov For example, Raman spectroscopy of the this compound-NADH complex with horse liver alcohol dehydrogenase revealed how the enzyme's active site environment, including interactions with a zinc ion and specific amino acid residues, alters the vibrational frequencies of the amide's C=O and N-H bonds. acs.org This provides a quantitative measure of the electrostatic stabilization provided by the enzyme. acs.org
Future research will likely involve using this compound and other probe molecules to study a wider range of enzymes, correlating the measured electric fields with catalytic rates. researchgate.net This will help to refine computational models and provide a more unified framework for understanding how enzymes work, moving beyond qualitative descriptions to quantitative predictions of catalytic efficiency based on electrostatics. nih.govresearchgate.net
Design of Enzymes and Catalysts with Enhanced Performance
The insights gained from studying natural enzymes are crucial for the design of new, highly efficient biocatalysts and synthetic catalysts for amide bond formation, including the synthesis of this compound. nih.gov The chemical synthesis of amides often requires harsh conditions and generates significant waste. d-nb.info Enzymatic methods, operating under mild conditions, offer a greener alternative. rsc.org
One promising area is the engineering of existing enzymes. For example, nitrile synthetase enzymes, which convert carboxylic acids to nitriles via an amide intermediate, have been rationally engineered to function as amide synthetases. nih.gov By mutating key residues, the reaction can be stopped at the amide stage, providing a new tool for biocatalytic amide synthesis. nih.gov Similarly, adenylating enzymes (A-domains) from non-ribosomal peptide synthetases can be used for the direct formation of amide bonds by activating a carboxylic acid with ATP and then reacting it with an amine. d-nb.info
Future challenges include expanding the substrate scope of these enzymes to accept a wider variety of acids and amines for the synthesis of diverse formamides like this compound. d-nb.info Computational design methods will be instrumental in optimizing active site pockets and tuning local electric fields to enhance catalytic performance for specific reactions. acs.org The development of robust, reusable, and highly selective catalysts, both enzymatic and synthetic, for formylation reactions remains a key goal for sustainable chemical manufacturing. d-nb.info
Green Chemistry Approaches in Formamide Synthesis
The development of environmentally benign and sustainable methods for the synthesis of formamides, including this compound, is a significant focus of modern chemical research. pku.edu.cnimist.mafrontiersin.org Green chemistry principles aim to reduce waste, use renewable feedstocks, and improve energy efficiency. imist.mafrontiersin.org
One prominent green approach involves the utilization of carbon dioxide (CO₂), a renewable and abundant C1 resource, for the N-formylation of amines. pku.edu.cn Researchers have demonstrated that the reduction of CO₂ at atmospheric pressure with 9-borabicyclononane (B1260311) (9-BBN) in the presence of amines, such as cyclohexylamine, can selectively produce N-formamides in good to excellent yields. acs.org For instance, the reaction of cyclohexylamine with CO₂ and 9-BBN in dimethyl sulfoxide (B87167) (DMSO) at 90°C resulted in a 93% yield of this compound. acs.org This method avoids the use of more hazardous traditional formylating agents. d-nb.info
Another sustainable strategy employs methanol as a formyl carrier for the N-formylation of amines. d-nb.info A reusable chromium (III) catalyst supported by an inorganic ligand has shown excellent activity and selectivity in this transformation. The reaction of cyclohexylamine with methanol in the presence of this catalyst yielded this compound at 73%. d-nb.info This process offers an alternative to methods that generate significant waste. d-nb.info
Furthermore, the use of biomass-derived platform molecules is being explored for the synthesis of value-added formamides. lookchem.com Catalysts based on copper-containing zeolite 5A have been used to convert feedstocks like glycolic acid, 1,3-dihydroxyacetone, and glyceraldehyde into formamides through the in-situ formation of carbonyl-containing intermediates. lookchem.com These approaches align with the goal of shifting from fossil fuels to renewable resources for chemical production. lookchem.com
Recent advancements also include the use of dual photoredox/HAT (Hydrogen Atom Transfer) catalysis for the carbamoylation of various compounds using formamides. rsc.org This method is notable for its use of readily available catalysts and its tolerance for air and moisture, making it a more sustainable and user-friendly protocol. rsc.org
Table 1: Green Synthesis Methods for this compound
| Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexylamine, CO₂ | 9-BBN, DMSO | 90°C | 93 | acs.org |
| Cyclohexylamine, Methanol | (NH₄)₃[CrMo₆O₁₈(OH)₆] | - | 73 | d-nb.info |
| Cyclohexylamine, Sodium Formanilide, Carbon Monoxide | Methanol | 100°C, 28 kg/cm² | ~79 | prepchem.com |
Exploration of Biological Activities and Mechanisms
This compound has garnered attention for its diverse biological activities, primarily centered on enzyme inhibition and its role in metabolic processes.
Enzyme Inhibition:
A significant area of research has been its function as an inhibitor of liver alcohol dehydrogenases (LADHs). ebi.ac.ukacs.org this compound acts as a potent, uncompetitive inhibitor that binds to the enzyme-NADH complex. ebi.ac.uk X-ray crystallography studies have revealed the specific binding mechanism. The carbonyl oxygen of this compound binds to the catalytic zinc atom within the enzyme's active site and forms a hydrogen bond with the hydroxyl group of the amino acid Ser48. ebi.ac.ukacs.org The cyclohexyl ring settles into a hydrophobic pocket, optimizing interactions. ebi.ac.ukacs.org This binding mode mimics the Michaelis complex formed during the reduction of aldehydes, effectively blocking the enzyme's normal function. ebi.ac.uk This inhibitory action is being explored for its potential in modulating the metabolism of alcohols that produce toxic byproducts. ebi.ac.uk Researchers have also used this compound as a molecular probe to map the electric fields within the active site of liver alcohol dehydrogenase, providing deeper insights into enzyme catalysis. stanford.edu
Metabolic and Other Biological Roles:
This compound is involved in microbial metabolism. For example, it is the product of the hydration of cyclohexyl isocyanide by the enzyme isonitrile hydratase found in bacteria like Arthrobacter pascens. unl.edu This enzymatic conversion highlights the specificity of microbial enzymes for certain substrates and serves as a model for studying microbial degradation pathways. unl.edu
Furthermore, this compound has been identified as a potential biomarker in different biological contexts. In studies on wild soybean under salt stress, this compound was one of the top three metabolites that were significantly more abundant in the root exudates of salt-treated plants. nih.gov It has also been noted as a potential typing biomarker in studies related to spinal muscular atrophy (SMA). researchgate.net Additionally, some research has connected this compound and similar compounds to the inhibition of histone deacetylases (HDACs), which are targets in cancer therapy, although this is a broader area of investigation. researchgate.netnih.gov
Table 2: Investigated Biological Activities of this compound
| Biological Target/System | Observed Effect | Mechanism/Note | Reference(s) |
|---|---|---|---|
| Liver Alcohol Dehydrogenase (LADH) | Potent uncompetitive inhibitor | Binds to catalytic zinc and Ser48 in the enzyme-NADH complex. | ebi.ac.ukacs.org |
| Microbial Metabolism | Product of enzymatic hydration | Formed from cyclohexyl isocyanide by isonitrile hydratase. | unl.edu |
| Phytophthora nicotianae (Fungus) | Antimicrobial activity | Identified in fennel root exudates that inhibit hyphal growth. | hep.com.cn |
| Wild Soybean (under salt stress) | Enriched root exudate metabolite | Significantly increased abundance in response to salt stress. | nih.gov |
| Spinal Muscular Atrophy (SMA) | Potential typing biomarker | Identified as a potential metabolic marker for the disease. | researchgate.net |
| Histone Deacetylases (HDACs) | Potential inhibitor | Mentioned in the context of HDAC inhibitor research. | researchgate.netnih.gov |
Q & A
Basic: What are the established synthetic methodologies for preparing N-cyclohexylformamide, and how can purity be optimized?
Answer:
this compound is commonly synthesized via the reaction of cyclohexylamine with formate esters (e.g., ethyl formate) under reflux conditions. In a validated procedure, cyclohexylamine (4.00 moles) reacts exothermically with ethyl formate (3.52 moles) in an ice bath, followed by 2 hours of reflux and vacuum distillation (137–138°C at 10 mm Hg), yielding 90% product . Purity is optimized using fractional distillation (e.g., Vigreux or spinning-band columns) to minimize resinification, with strict temperature control (<90°C in the still pot) . Impurity profiles should be assessed via NMR or HPLC.
Basic: What analytical techniques are critical for characterizing this compound in enzyme-complex studies?
Answer:
X-ray crystallography at high resolution (e.g., 1.55 Å) is essential for structural elucidation in enzyme complexes, as demonstrated in F93Y Horse Liver Alcohol Dehydrogenase (HLADH) studies . Spectroscopic methods like IR and deuterium-substituted vibrational spectroscopy resolve bond-specific interactions (e.g., carbon-deuterium bonds) to map electric fields in active sites . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular weight and hydrogen-bonding networks .
Advanced: How does this compound serve as a probe for studying enzyme active-site electrostatics?
Answer:
this compound acts as a dielectric probe in HLADH studies. Its carbon-deuterium bond orientation, measured via polarized vibrational spectroscopy, reveals electric field vectors in the active site . Computational simulations (quantum mechanical/molecular dynamics) complement experimental data to quantify field strength and directionality, showing deviations from solvent environments (e.g., acetone, water). This preorganized electrostatic environment reduces reaction energy barriers, supporting catalytic efficiency .
Advanced: How should researchers address contradictions in synthetic yields or analytical data across studies?
Answer:
Discrepancies in yields (e.g., 67–72% vs. 90% in ) may arise from purification methods (e.g., Vigreux vs. spinning-band columns) or reaction scaling. Rigorous reporting of conditions (temperature, solvent ratios, catalyst purity) is critical. For analytical contradictions, cross-validate using orthogonal techniques: e.g., crystallography for structural data and NMR for dynamic interactions . Methodological bias, such as inadequate allocation concealment or blinding, should be minimized per PRISMA guidelines .
Advanced: What metabolic pathways involve this compound, and how are intermediates tracked?
Answer:
In Pseudomonas putida, this compound is metabolized via a hydratase-mediated pathway to cyclohexylamine, which enters sulfamate degradation . Tracking intermediates requires LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) or enzyme inhibition assays. Gas chromatography (GC) with flame ionization detection quantifies volatile byproducts . Pathway validation employs knockout strains or RNA-seq to confirm gene expression.
Advanced: What computational strategies model this compound’s role in enzyme-substrate interactions?
Answer:
Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model bond polarization and charge redistribution in enzyme active sites . Electrostatic potential maps derived from crystallographic data (e.g., PDB ID 8EE3 ) guide parameterization. Free-energy perturbation (FEP) calculations compare binding affinities of this compound analogs to identify key residues (e.g., F93Y mutation in HLADH) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) due to potential toxicity . Spills require neutralization with 5% methanolic sulfuric acid, followed by absorption with inert materials (vermiculite) . Storage conditions: airtight containers in cool (<25°C), dry environments, segregated from strong oxidizers. MSDS guidelines mandate emergency showers/eyewash stations in workspaces .
Advanced: How can researchers mitigate interference from this compound in complex environmental or biological matrices?
Answer:
Solid-phase extraction (SPE) with C18 cartridges isolates this compound from matrices like synthetic turf rubber . GC-MS with selective ion monitoring (SIM) enhances specificity in trace detection (<2.2 ppm) . Matrix-matched calibration corrects for signal suppression/enhancement. For biological samples, protein precipitation (acetonitrile) followed by LC-MS/MS with MRM (multiple reaction monitoring) ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
